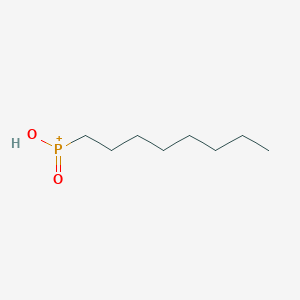

Mono(n-octyl)phosphinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H18O2P+ |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

hydroxy-octyl-oxophosphanium |

InChI |

InChI=1S/C8H17O2P/c1-2-3-4-5-6-7-8-11(9)10/h2-8H2,1H3/p+1 |

InChI Key |

HNCXFSWWALLEFT-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCCCC[P+](=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Mono N Octyl Phosphinic Acid

Radical Addition Reactions

Radical-mediated addition of a P-H bond across an alkene's double bond is a common and effective strategy for creating the P-C linkage necessary for phosphinic acids. rsc.org This approach typically involves the reaction of a phosphorus source, such as hypophosphorous acid, with an alkene like 1-octene (B94956). researchgate.net

The synthesis of mono(n-octyl)phosphinic acid can be achieved through the radical addition of 1-octene to hypophosphorous acid (H₃PO₂) or its salts, such as sodium hypophosphite (NaH₂PO₂). kent.ac.ukresearchgate.net The reaction is initiated by a radical-forming compound, which abstracts a hydrogen atom from the hypophosphorous acid to generate a phosphinoyl radical. This radical then adds to the carbon-carbon double bond of 1-octene. tutorsglobe.com The subsequent abstraction of a hydrogen atom by the resulting carbon-centered radical propagates the chain reaction and yields the final product. tutorsglobe.com This method provides a direct route to forming the desired P-C bond. rsc.org

The choice of radical initiator and solvent significantly impacts the reaction's yield and selectivity. Common initiators for this reaction include di-tert-butyl peroxide (DTBP) and 2,2'-azobisisobutyronitrile (AIBN). researchgate.netorganic-chemistry.org Studies have shown that DTBP can be more effective than AIBN for this specific transformation. researchgate.net

The solvent system also plays a critical role. The reaction has been studied in various non-polar and polar solvents, including cyclohexane (B81311), n-octane, 1,4-dioxane, and tetrahydrofuran (B95107) (THF). Research indicates that yields and the ratio of mono- to di-substituted products vary considerably with the solvent used. researchgate.net In one study, the highest yield was obtained using n-octane, while the relative amount of the desired mono-alkylated product was higher in solvents like cyclohexane and THF compared to n-octane. researchgate.net

| Solvent | Yield (%) | Area Ratio (Mono-/Di-alkylation) in ³¹P NMR |

|---|---|---|

| n-Octane | 52.1 | 1.33 |

| Tetrahydrofuran (THF) | 45.6 | 2.45 |

| 1,4-Dioxane | 43.2 | 1.98 |

| Cyclohexane | 35.5 | 2.93 |

Conditions: 1-octene and NaH₂PO₂ (molar ratio 1:1.2), DTBP initiator, 135°C, 24 h. researchgate.net

A common side reaction in this synthesis is the formation of the dialkylation by-product, di(n-octyl)phosphinic acid. researchgate.net This occurs when the initially formed this compound undergoes a second radical addition with another molecule of 1-octene. kent.ac.uk Minimizing this by-product is crucial for improving the yield and simplifying purification.

One effective strategy is to use an excess of the phosphorus reagent (hypophosphorous acid or its salt). researchgate.net By increasing the concentration of the P-H reactant relative to the alkene, the probability of the phosphinoyl radical reacting with 1-octene is higher than the probability of the mono-alkylated product reacting further. Another approach involves carefully controlling the stoichiometry; for instance, processes designed to produce dialkylphosphinic acids intentionally use an excess of the olefin to drive the reaction to completion, which conversely implies that avoiding an excess of olefin is key to favoring the mono-alkyl product. google.com

Hydrophosphinylation Approaches Utilizing α-Olefin Dimers

An alternative hydrophosphinylation route involves the use of α-olefin dimers. For instance, the vinylidene dimer of n-octene can react with hypophosphorous acid in an isopropanol (B130326) medium at 90°C. rsc.orgresearchgate.net This reaction results in the formation of a branched-chain mono-alkylphosphinic acid. While the resulting product is an isomer of this compound, this method demonstrates the versatility of hydrophosphinylation for creating P-C bonds with more complex alkyl structures. rsc.org Radical hydrophosphinylation initiated by peroxides or AIBN often requires high temperatures and can lead to mixtures of mono- and di-substituted products with low regioselectivity. rsc.org

Optimization of Reaction Conditions for Yield Enhancement

To maximize the yield of this compound, careful optimization of several reaction parameters is necessary. As shown in Table 1, the selection of an appropriate solvent and initiator is a primary consideration. researchgate.net For the reaction of 1-octene with sodium hypophosphite, using DTBP as the initiator in n-octane at 135°C for 24 hours provided a high yield, though not the highest selectivity for the mono-alkylated product. researchgate.net

Further optimization can involve adjusting the molar ratio of reactants. Increasing the excess of hypophosphorous acid can suppress the formation of the di-substituted by-product. researchgate.net Alternative energy sources, such as microwave irradiation, have been explored for hydrophosphinylation reactions, sometimes proceeding without the need for a radical initiator, although the efficiency can vary depending on the specific substrates. organic-chemistry.orgrsc.org

Separation and Purification Strategies for this compound from Reaction Mixtures

After the synthesis, a significant challenge is the separation of this compound from the reaction mixture, which typically contains the di(n-octyl)phosphinic acid by-product, unreacted starting materials, and the solvent. researchgate.netresearchgate.net

Several strategies can be employed for purification:

Selective Precipitation: One method involves the precipitation of phosphinic acids as metal salts. For example, cobalt salts have been used to separate mono- and di-alkylphosphinic acids. researchgate.net The "amantadine method" is another specialized technique that can be adopted for this separation. researchgate.net

Extraction: Differences in acidity and polarity between the mono- and di-alkylated products can be exploited through liquid-liquid extraction. By carefully adjusting the pH of an aqueous phase, it is possible to selectively protonate or deprotonate the acids, altering their solubility in an organic solvent and allowing for their separation. google.com

Crystallization: Recrystallization is a common technique for purifying solid organic compounds. For phosphinic acids, which can be oily or waxy solids, crystallization can be attempted from various solvent systems. Solvents such as hexane, or mixtures like acetone-water or ethanol-water, may be effective. researchgate.net Cooling the solution in a freezer can facilitate the crystallization of these types of long-chain compounds. researchgate.net

Chromatography: For difficult separations, chromatography offers a powerful solution. Strong anion-exchange chromatography can be effective for purifying highly polar compounds like phosphonic and phosphinic acids, often using an aqueous formic acid solution as the eluent. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ³¹P NMR, ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and analysis of mono(n-octyl)phosphinic acid. Both ³¹P and ¹H NMR provide unique and complementary information about the molecule's framework.

³¹P NMR Spectroscopy: Phosphorus-31 NMR provides direct insight into the chemical environment of the phosphorus atom. As a medium sensitivity nucleus with a wide chemical shift range, ³¹P NMR spectra are often simple and yield sharp lines, especially with ¹H decoupling. huji.ac.il For this compound, the ³¹P NMR spectrum shows a characteristic signal whose chemical shift is indicative of a phosphinate moiety. In a chloroform-d (CDCl₃) solvent, the ³¹P chemical shift for octylphosphinic acid has been reported, providing a key reference for identification. spectrabase.com When monoalkyl phosphinic acids bind to surfaces, such as on nanocrystals, their ³¹P NMR resonance becomes significantly broadened, a phenomenon used to distinguish between free and bound ligands in solution. chemrxiv.org

¹H NMR Spectroscopy: Proton NMR is used to confirm the structure of the n-octyl alkyl chain and to observe the protons directly attached to the phosphorus atom and the acidic proton. The spectrum of the n-octyl group presents a series of multiplets corresponding to the methylene (-CH₂) groups and a terminal methyl (-CH₃) group, consistent with an eight-carbon chain. rsc.orgechemi.com The signals for the protons on the carbon adjacent to the phosphorus atom are influenced by P-H coupling. In studies involving nanocrystal surface chemistry, ¹H NMR is used to monitor the composition of the ligand shell during competitive ligand exchange reactions. chemrxiv.orgacs.org For instance, by tracking the characteristic resonances of different ligands, researchers can quantify their relative binding affinities. chemrxiv.orgacs.org

Table 1: Representative NMR Data for Monoalkyl Phosphorus Acids

| Nucleus | Compound Type | Typical Chemical Shift (δ) / ppm | Key Observations |

|---|---|---|---|

| ³¹P | This compound | ~37.3 (in CDCl₃) | Characteristic shift for alkylphosphinates. rsc.org Broadened signal indicates binding to a surface. chemrxiv.org |

| ¹H | This compound | ~0.88 (t, -CH₃), ~1.2-1.8 (m, -CH₂-), ~9.5 (s, broad, P-OH) | Confirms the n-octyl chain structure. echemi.com The acidic proton signal is often broad. |

Fourier-Transform Infrared (FT-IR) Spectroscopy in Coordination and Bond Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for investigating the functional groups of this compound and analyzing its coordination behavior with metal surfaces. The vibrational spectra reveal characteristic bands corresponding to the P=O, P-O, and O-H bonds of the phosphinic acid headgroup.

The analysis of these bands provides critical information on the binding mode of the acid to a substrate. For example, in studies of analogous alkylphosphonic acids on aluminum oxide surfaces, the disappearance of the P=O stretching vibration, typically observed around 1274 cm⁻¹, is indicative of the formation of a tridentate bond where all three oxygen atoms of the phosphonate group coordinate to the surface. researchgate.net The mid-infrared region between 900 and 1200 cm⁻¹ is particularly informative, as it contains bands due to P-O stretching vibrations. nih.gov Changes in the position and intensity of these bands upon changes in pH or coordination to a metal ion provide direct evidence of the successive protonation steps and the nature of the metal-ligand bond. nih.gov

Table 2: Key FT-IR Vibrational Bands for Analysis of Alkylphosphorus Acids

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance in Coordination Analysis |

|---|---|---|

| ν(P=O) Stretch | ~1270 - 1290 | Presence indicates monodentate or bidentate binding; absence suggests tridentate binding to a surface. researchgate.net |

| ν(P-O) Stretch | ~1000 - 1200 | Shifts in this region indicate changes in the protonation state and coordination environment of the phosphinic acid headgroup. nih.gov |

| ν(P-OH) | ~925 | Sensitive to pH and deprotonation upon binding to a metal center. nih.gov |

Mass Spectrometry (MS) for Identification of Extracted Species and Reaction Products

Mass spectrometry is a crucial analytical technique for the confirmation of the molecular weight and identification of this compound. It is particularly valuable for verifying the products of a chemical synthesis or identifying species present in complex mixtures.

Electrospray ionization mass spectrometry (ESI-MS), typically in negative ion mode, is well-suited for this compound. In this mode, the molecule is deprotonated to form the [M-H]⁻ ion, allowing for the precise determination of its molecular weight. Research on other monoalkyl phosphinic acids, such as n-tetradecylphosphinic acid, has demonstrated the utility of LC-MS with an API-ES source to confirm the molecular mass by observing the [M-H]⁻ ion. researchgate.net Similarly, ESI-MS analysis of the related n-octylphosphonic acid has shown the presence of not only the [M-H]⁻ ion but also dimeric [2M-H]⁻ and trimeric [3M-H]⁻ species, indicating the tendency of these molecules to form hydrogen-bonded aggregates in solution. echemi.com This capability is vital for understanding the behavior of the acid in various media and for identifying reaction byproducts or degradation products.

Potentiometric Titration for Acid-Base Behavior and Purity Assessment in Research Contexts

Potentiometric titration is a fundamental method used to determine the acidic properties and assess the purity of this compound. This technique involves monitoring the pH of a solution of the acid as a standardized base is added incrementally. The resulting titration curve of pH versus titrant volume reveals equivalence points that correspond to the neutralization of the acidic proton.

From this data, the acid dissociation constant (pKa) can be accurately determined. The pKa value is a critical parameter that quantifies the strength of the acid. For monoalkyl phosphinic acids, the pKa is approximately 3.08, indicating they are moderately strong acids, intermediate in strength between carboxylic acids and phosphonic acids. ugent.be This technique is also used to determine the concentration of the acid in a solution, which serves as a method for purity assessment. By analyzing the shape and endpoints of the titration curve, one can quantify the amount of the primary acidic component and potentially identify the presence of other acidic or basic impurities. utexas.edueuonym.us

X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) in Surface Layer Analysis

When this compound is used to form self-assembled layers on substrates, the combination of X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) provides a comprehensive analysis of the resulting film.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the atoms within the top few nanometers of a surface. For films of this compound, XPS can confirm the presence of phosphorus, carbon, and oxygen on the substrate. High-resolution scans of the P 2p, O 1s, and C 1s regions can be used to investigate the binding mode of the phosphinic acid headgroup to the surface (e.g., monodentate, bidentate).

Atomic Force Microscopy (AFM): AFM is used to visualize the topography of the surface at the nanoscale. It provides direct information about the morphology, coverage, and quality of the self-assembled layer. In studies of the closely related n-octylphosphonic acid on aluminum oxide, AFM has been essential to prove that the organic film grows as a multilayer rather than a monolayer and to identify the specific growth mechanism. nih.gov By probing the surface topography, AFM offers a crucial complement to the chemical information provided by XPS, enabling a reliable quantification and interpretation of the surface layer's structure. nih.gov

Coordination Chemistry and Complexation Phenomena of Mono N Octyl Phosphinic Acid

Mechanisms of Metal Ion Complexation

The interaction between mono(n-octyl)phosphinic acid and metal ions primarily occurs through two recognized mechanisms: cation exchange and chelate coordination. These mechanisms dictate the nature of the bonding and the structure of the resulting metal-ligand complexes.

The predominant mechanism for metal ion extraction by this compound is cation exchange. In this process, the proton of the phosphinic acid group is exchanged for a metal ion. This acid-base reaction is facilitated by the deprotonation of the P-OH group, which then allows the negatively charged oxygen to coordinate with a positively charged metal cation. The lipophilic n-octyl group ensures the solubility of the resulting metal complex in an organic phase, enabling its separation from the aqueous phase. The efficiency of this exchange is highly dependent on the pH of the aqueous solution, as this determines the concentration of the deprotonated, active form of the phosphinic acid.

Beyond simple cation exchange, this compound can engage in more complex chelate coordination. The phosphinate group (R₂PO₂⁻) is a versatile ligand capable of adopting various binding motifs. researchgate.net While this compound has a single P-OH group, in its deprotonated form, both oxygen atoms of the phosphinate group can participate in coordination with a metal ion. This can lead to the formation of chelate rings, where the metal ion is bound to both oxygen atoms of the same phosphinate molecule. Furthermore, phosphinate ligands can act as bridging units between two or more metal centers, leading to the formation of polynuclear complexes. An analysis of metal complexes with alkyl and aryl phosphinates has revealed at least ten different binding motifs, highlighting the remarkable versatility of the phosphinate ligating group. researchgate.net

Stoichiometry and Stability of Metal-Mono(n-octyl)phosphinate Complexes

The stoichiometry of the complexes formed between this compound and metal ions is influenced by the charge of the metal ion and the coordination number it prefers. nih.gov For a divalent metal ion (M²⁺), a common stoichiometry for the extracted complex is ML₂, where two deprotonated mono(n-octyl)phosphinate ligands neutralize the charge of the metal ion. However, other stoichiometries are possible depending on the specific reaction conditions and the nature of the metal.

The stability of these complexes is a critical factor in the effectiveness of this compound as an extractant. The stability constants for metal-phosphinate complexes are generally high, indicating strong binding between the ligand and the metal ion. This high stability is attributed to the strong electrostatic interaction between the hard acid (metal cation) and the hard base (oxygen atoms of the phosphinate group). While specific stability constants for this compound complexes are not extensively documented in readily available literature, the general trend for organophosphorus acids suggests that the stability of the complexes is significant. alanplewis.com

Influence of Aqueous Phase Acidity (pH) on Complex Formation Equilibria

The pH of the aqueous phase is a crucial parameter that profoundly influences the complex formation equilibria of this compound. alanplewis.comrsc.orgchemrxiv.orgiupac.org The extraction of metal ions is highly pH-dependent, with the efficiency of extraction increasing as the pH rises. This is because a higher pH favors the deprotonation of the phosphinic acid, thereby increasing the concentration of the anionic form of the ligand that is active in the cation exchange mechanism.

For each metal ion, there is an optimal pH range for extraction. Below this range, the concentration of the deprotonated ligand is too low for efficient extraction. Above this range, the metal ions may precipitate as hydroxides, which can interfere with the extraction process. The precise pH at which 50% of the metal is extracted (pH₀.₅) is a characteristic value for a given metal-extractant system and is often used to compare the relative extraction efficiencies for different metals.

Comparative Complexation Behavior with Related Phosphinic and Phosphonic Acids

The complexation behavior of this compound is often compared with that of other organophosphorus extractants, such as other phosphinic acids and phosphonic acids. nih.govalanplewis.comsajs.co.za Generally, the acidity of these extractants follows the order: phosphoric acids > phosphonic acids > phosphinic acids. This difference in acidity affects their extraction behavior.

Phosphinic acids, including this compound, are less acidic and therefore require a higher pH for efficient extraction compared to phosphonic and phosphoric acids. sajs.co.za However, this can be advantageous for selective separations, as it allows for the separation of metals that extract at different pH ranges. For instance, di(2-ethylhexyl)phosphoric acid (D2EHPA), a phosphoric acid, is a much stronger acid and can extract metals at lower pH values than phosphinic acids. rsc.org

Monoalkyl phosphinic acids have been shown to have an intermediate binding affinity for nanocrystal surfaces, being stronger than carboxylic acids but weaker than phosphonic acids. chemrxiv.org This suggests a similar trend in their complexation strength with dissolved metal ions. The steric hindrance caused by the alkyl groups on the phosphorus atom also plays a role in the selectivity of the extractant. The single n-octyl group in this compound presents less steric hindrance compared to the two bulky alkyl groups in di-alkyl phosphinic acids like Cyanex 272, which can influence the coordination geometry and stability of the resulting metal complexes.

Interactive Data Table: Comparison of Organophosphorus Extractants

| Extractant Class | General Structure | Relative Acidity | Typical pH Range for Extraction |

| Phosphoric Acid | (RO)₂P(O)OH | Strongest | Low pH |

| Phosphonic Acid | (RO)P(O)(OH)₂ | Intermediate | Medium pH |

| Phosphinic Acid | R₂P(O)OH | Weakest | Higher pH |

Applications in Solvent Extraction and Hydrometallurgical Processes

Extraction of Rare Earth Elements (REEs)

Mono(n-octyl)phosphinic acid has demonstrated potential in the selective extraction of rare earth elements (REEs), which are essential for numerous high-technology applications.

Research into the extraction of lanthanides using mono-alkylphosphinic acids has shown their effectiveness. While specific data solely for this compound is limited in readily available literature, studies on similar mono-alkyl phosphinic acids indicate a high extraction efficiency for lanthanides. These compounds are generally effective non-selective extractants for all examined lanthanides.

The separation of adjacent lanthanides is a significant challenge in hydrometallurgy due to their similar chemical properties. While specific separation factors for adjacent lanthanides using exclusively this compound are not extensively documented, research on closely related compounds provides insight. For instance, octyl(phenyl)phosphinic acid (OPPA) has been shown to exhibit a trend of increasing extraction efficiency with the increasing atomic number of the lanthanides, from Lanthanum to Lutetium. tandfonline.com This suggests a potential for separation. The separation factors between adjacent rare earths have been evaluated for the OPPA system, indicating that such compounds can be optimized for these challenging separations. tandfonline.com

Extraction of Actinides, including Uranium(VI), from Acidic Media

The extraction of actinides from acidic media is a critical step in the nuclear fuel cycle and waste management. While specific studies focusing solely on this compound for actinide extraction are not widely available, research on similar organophosphorus extractants provides relevant information. For example, the synergistic mixture of (2-ethylhexyl)phosphonic acid mono 2-ethyl hexyl ester (a compound with a similar structure) and tri-n-octylphosphine oxide has been studied for the extraction of Uranium(VI) from phosphoric acid medium. tandfonline.comscispace.comiaea.org In these systems, the distribution ratio of uranium was found to decrease with an increase in the concentration of phosphoric acid. tandfonline.comscispace.comiaea.org

Extraction and Separation of Transition Metals

This compound and its analogs are also utilized in the extraction and separation of various transition metals.

Detailed research findings on the extraction of specific transition metals using this compound are limited. However, the broader class of phosphinic acids has been shown to be effective for separating cobalt and nickel. scispace.com For instance, Cyanex 272, a di-alkyl phosphinic acid, demonstrates a significantly higher separation factor between cobalt and nickel compared to other extractants like D2EHPA and PC88A. researchgate.net The general extraction order for metals with Cyanex 272 from a sulfate (B86663) medium is Fe(III) > Zn(II) > Cu(II) > Mn(II) > Co(II) > Mg(II) > Ca(II) > Ni(II). researchgate.net This indicates the potential for selective extraction of various transition metals by carefully controlling process parameters such as pH.

Extraction of Other Metal Ions (e.g., Yttrium)

The extraction of yttrium, which often occurs with rare earth elements, has been investigated. Studies using octyl(phenyl)phosphinic acid (OPPA) have detailed the extraction behavior of Yttrium(III) from hydrochloric acid medium. tandfonline.com The formation of a neutral species in the organic phase has been established, and the extraction constant has been evaluated. tandfonline.com The distribution ratio was found to decrease with an increase in temperature. tandfonline.com

Synergistic Solvent Extraction Systems involving this compound and Co-extractants

Synergistic solvent extraction systems can significantly enhance the extraction efficiency and selectivity of metal ions. The combination of an acidic extractant with a neutral one often leads to this synergistic effect.

A notable example is the synergistic mixture of (2-ethylhexyl)phosphonic acid mono 2-ethyl hexyl ester and tri-n-octylphosphine oxide (TOPO) for the extraction of Uranium(VI). tandfonline.comscispace.comiaea.org A synergistic effect was observed when these two extractants were used together, with a specific mole ratio found to be most suitable for uranium extraction. tandfonline.comscispace.comiaea.org This enhancement is attributed to the formation of a synergistic species in the organic phase. tandfonline.com

Diluent Effects on Extraction Performance and Phase Separation Kinetics

The diluent, an organic solvent in which the extractant is dissolved, plays a critical role in the solvent extraction process. It not only modifies the physical properties of the organic phase, such as viscosity and density, but also influences the extraction equilibrium and kinetics. The selection of an appropriate diluent can significantly enhance the selectivity and efficiency of metal extraction. ijert.org

Phase separation, or disengagement, is a crucial kinetic parameter in industrial solvent extraction circuits. Rapid and clean phase separation is essential for high throughput and minimizing operational issues like solvent entrainment and crud formation. The diluent's properties, including its viscosity and interfacial tension with the aqueous phase, are primary factors governing the speed of phase separation. Generally, diluents with lower viscosity and those that minimize the formation of stable emulsions lead to faster phase disengagement times. The addition of phase modifiers, such as long-chain alcohols (e.g., 1-decanol), is a common strategy to improve phase separation characteristics. researchgate.net

Table 1: General Influence of Diluent Type on Solvent Extraction Parameters

| Diluent Property | Effect on Extraction Performance | Effect on Phase Separation Kinetics |

| Polarity | Can affect the solvation and stability of the extracted metal-complex, influencing extraction efficiency. | May impact interfacial tension; higher polarity can sometimes lead to longer separation times due to emulsion formation. |

| Viscosity | Higher viscosity can slow down the kinetics of extraction by impeding mass transfer. | Lower viscosity generally promotes faster coalescence of droplets and quicker phase disengagement. |

| Aromaticity | Aromatic diluents can sometimes offer better solvation for certain metal complexes compared to aliphatic diluents, potentially increasing extraction efficiency. researchgate.net | Can influence interfacial properties; the effect is system-dependent. |

| Interfacial Tension | A balanced interfacial tension is needed; too low can promote emulsification, while too high can hinder mass transfer. | Directly impacts the rate of droplet coalescence and phase separation. |

This table presents generalized trends for organophosphorus extractants. Specific performance with this compound would require empirical data.

Stripping and Recovery Methodologies for Metal Ions from Loaded Organic Phases

Once the organic phase is loaded with the target metal ion, the next step in the process is stripping, which involves recovering the metal into a new aqueous solution, thereby regenerating the organic phase for reuse. The choice of stripping agent and conditions is critical for an efficient and economical process.

For acidic organophosphorus extractants like this compound, the most common stripping agents are mineral acids, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). researchgate.netresearchgate.net The stripping process is essentially the reverse of the extraction reaction, driven by a high concentration of H⁺ ions in the aqueous stripping solution.

The efficiency of stripping depends on several factors:

Acid Concentration: A higher concentration of the stripping acid generally leads to more effective and complete recovery of the metal ion. For example, studies on similar phosphinic acids for rare earth element recovery have shown that 1.0 mol/L H₂SO₄ can achieve complete stripping. researchgate.net

Type of Acid: The choice between acids like H₂SO₄ and HCl can depend on the specific metal being recovered and downstream processing requirements. For instance, in the recovery of rare earth elements, sulfuric acid is often reported as an effective stripping agent. researchgate.net

Temperature: The stripping process can be endothermic or exothermic. In some systems, increasing the temperature can enhance the stripping kinetics and efficiency.

Phase Ratio (O/A): Adjusting the organic-to-aqueous phase ratio in the stripping stage is a key operational parameter to obtain a concentrated metal solution.

Table 2: Common Stripping Agents for Metal Recovery from Phosphinic Acids

| Stripping Agent | Typical Concentration Range | Target Metals | Notes |

| Sulfuric Acid (H₂SO₄) | 0.5 - 4.0 M | Rare Earth Elements, Cobalt, Nickel | Widely used due to its effectiveness and relatively low cost. researchgate.netresearchgate.net |

| Hydrochloric Acid (HCl) | 0.5 - 4.0 M | Rare Earth Elements, Cobalt, Nickel | Effective, but its corrosive nature can be a consideration for equipment. researchgate.net |

| Nitric Acid (HNO₃) | 0.5 - 3.0 M | Rare Earth Elements | Used in specific applications, particularly when a nitrate (B79036) solution of the metal is desired. researchgate.net |

This table is based on data for analogous phosphinic acid extractants and indicates likely methodologies for this compound.

The resulting concentrated aqueous solution from the stripping circuit, known as the strip liquor, can then be further processed to produce a high-purity metal salt or metal oxide, or be sent to electrowinning for metal production.

Role of Mono N Octyl Phosphinic Acid in Nanomaterials Synthesis

Ligand Functionality in Colloidal Nanocrystal Growth (e.g., CdSe Quantum Dots, CdS Nanorods)

Monoalkyl phosphinic acids serve as crucial surfactants in the synthesis of colloidal nanocrystals, influencing their formation and stability. chemrxiv.orgresearchgate.net In the synthesis of cadmium selenide (B1212193) (CdSe) quantum dots, for instance, a long-chain monoalkyl phosphinic acid like n-octadecylphosphinic acid can be used to control the reaction. researchgate.net The general process involves the reaction of a cadmium precursor, such as cadmium oxide, with the phosphinic acid, followed by the injection of a selenium precursor at high temperatures (around 300°C) to form the CdSe quantum dots. researchgate.net

These phosphinic acid ligands have demonstrated their utility in producing not only quantum dots but also anisotropic structures like nanorods. chemrxiv.orgresearchgate.net The synthesis of both CdSe and cadmium sulfide (B99878) (CdS) nanorods has been successfully achieved using phosphinic acid ligands, resulting in products of remarkable purity and uniformity. researchgate.netresearchgate.net For example, CdS nanorods synthesized with these ligands were found to be highly monodisperse and free from common impurities like tetrapods. researchgate.net

Influence on Nanocrystal Morphology, Size, and Polydispersity

The choice of ligand is a critical factor in determining the final morphology, size, and size distribution (polydispersity) of the resulting nanocrystals. Monoalkyl phosphinic acids have been shown to produce nanocrystals with a very low polydispersity. chemrxiv.orgku.dk For example, CdSe quantum dots synthesized using octadecylphosphinic acid exhibit a narrow size distribution. chemrxiv.orgresearchgate.net

The reactivity of the metal-ligand complex directly impacts the nucleation and growth kinetics of the nanocrystals. Faster reaction rates typically lead to the formation of a larger number of smaller particles. researchgate.net When comparing ligands, the size of CdSe quantum dots synthesized with phosphinic acids was found to be smaller (3.3 nm) than those synthesized with phosphonic acids (5.4 nm) under similar conditions, indicating a difference in reaction kinetics. researchgate.net

In the case of nanorods, monoalkyl phosphinic acids promote the formation of uniform rod-shaped nanocrystals with high shape purity. ku.dkfigshare.com For instance, CdS nanorods synthesized using these ligands had a width of 2.4 ± 0.3 nm and a length of 14.6 ± 2.8 nm, with over 99% shape purity. researchgate.netresearchgate.net This level of control is significant, as attempts to produce similar nanorods with phosphonic acids were reportedly unsuccessful. researchgate.net

| Nanomaterial | Ligand | Key Properties | Reference |

|---|---|---|---|

| CdSe Quantum Dots | n-Octadecylphosphinic Acid | Low polydispersity; Photoluminescence quantum yield up to 18% (without shell) | chemrxiv.orgku.dk |

| CdS Nanorods | Monoalkyl Phosphinic Acid | Highly monodisperse (2.4 ± 0.3 nm width, 14.6 ± 2.8 nm length); >99% shape purity | researchgate.netresearchgate.net |

Comparison with Other Ligand Classes (e.g., Carboxylic Acids, Phosphonic Acids) in Directing Nanocrystal Formation

Monoalkyl phosphinic acids represent an intermediate class of surfactants in terms of reactivity and binding affinity when compared to the more commonly used carboxylic acids (like oleic acid) and phosphonic acids. chemrxiv.orgresearchgate.netku.dk

The reactivity of the metal precursor complex towards chalcogen precursors decreases in the following order: cadmium carboxylate > cadmium phosphinate > cadmium phosphonate. chemrxiv.orgresearchgate.netfigshare.com This intermediate reactivity provides an additional level of control for tuning the synthesis of nanocrystals. researchgate.netfigshare.com

In terms of binding affinity to the nanocrystal surface, phosphinic acids also occupy a middle ground. chemrxiv.orgugent.be Studies on HfO2, CdSe, and ZnS nanocrystals have shown that monoalkyl phosphinic acids can readily displace carboxylate ligands from the nanocrystal surface. chemrxiv.orgugent.be In contrast, when competing with phosphonate ligands, an equilibrium is established, with a slight preference for phosphonate binding. chemrxiv.orgugent.be This intermediate binding strength makes monoalkyl phosphinic acids versatile for both in-situ synthesis and post-synthetic surface modification. chemrxiv.orgugent.be

| Property | Carboxylic Acids | Monoalkyl Phosphinic Acids | Phosphonic Acids | Reference |

|---|---|---|---|---|

| Reactivity towards TOP-S/TOP-Se | Highest | Intermediate | Lowest | chemrxiv.orgresearchgate.netfigshare.com |

| Binding Affinity to Nanocrystal Surface | Lowest | Intermediate | Highest | chemrxiv.orgugent.be |

| Behavior at High Temperature | Stable | Stable (no gel formation) | Forms polyanhydride gels | chemrxiv.orgresearchgate.netfigshare.com |

| Purification of Nanocrystals | Straightforward | Convenient, free from background scattering | Complicated by gel formation | chemrxiv.orgku.dkresearchgate.net |

Surface Chemistry and Interfacial Assembly of Mono N Octyl Phosphinic Acid

Formation of Self-Assembled Layers on Metal Oxide Substrates (e.g., Aluminum Oxide)

The formation of self-assembled layers of alkylphosphonic acids on metal oxide surfaces, such as aluminum oxide (Al₂O₃), is a well-documented process. These organic molecules spontaneously adsorb from solution onto the substrate, creating organized molecular assemblies. The process is driven by the strong affinity of the phosphonic acid headgroup for the metal oxide surface.

Studies on n-octylphosphonic acid, a close structural analog to mono(n-octyl)phosphinic acid, demonstrate that these layers can be formed by immersing the aluminum oxide substrate in a solution containing the acid. The substrate is often pretreated to achieve specific characteristics, such as low surface roughness and a controlled density of hydroxyl groups, to ensure a more uniform deposition. Research has shown that the adsorption process for phosphonic acids on aluminum can be very rapid, quickly reaching a plateau. While the primary interaction is with the oxide layer, phosphonic acids are known to react well with various metal hydroxyls, enabling their application on a range of metals and alloys including titanium, zirconium, and stainless steel.

Adsorption Mechanisms and Chemisorption via Surface Hydroxyl Groups

The adsorption of this compound and related compounds onto metal oxide surfaces is a chemisorption process, involving the formation of strong, covalent bonds. The native oxide layer on metals like aluminum is rich in surface hydroxyl (-OH) groups. The phosphonic acid headgroup reacts with these surface hydroxyls through a condensation reaction.

This reaction results in the formation of a robust alumino-phosphonate linkage (Al-O-P), anchoring the organic molecule to the surface. During this acid-base condensation, water is expelled from the interface. The phosphonic group can bind to the aluminum surface in several modes:

Monodentate: One oxygen atom from the phosphonic group bonds to the surface.

Bidentate: Two oxygen atoms from the phosphonic group bond to the surface.

Tridentate: All three oxygen atoms from the phosphonic group are involved in bonding.

The specific binding mode can depend on various factors, including the surface structure and reaction conditions. This strong covalent bonding contributes to the stability of the resulting self-assembled layer.

Characterization of Surface Layer Morphology and Coverage (e.g., Multilayer Formation)

Contrary to the formation of a simple monolayer, studies on n-octylphosphonic acid on aluminum oxide have revealed the formation of more complex, multilayered structures. A combination of surface-sensitive analytical techniques is essential for a thorough characterization of the morphology and coverage of these layers.

Key characterization techniques and their findings are summarized below:

| Technique | Findings |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms the chemical composition of the surface and provides evidence of the P-O-Al bond formation, proving the chemisorption of the organic layer. |

| Atomic Force Microscopy (AFM) | Reveals the surface topography, showing that instead of a uniform monolayer, organic multilayers are formed. It has been used to identify a Stranski-Krastanov growth mechanism, which involves initial layer-by-layer growth followed by the formation of 3D islands. |

| In-situ Ellipsometry | Monitors the layer growth in real-time, confirming the development of multilayers and identifying different stages of growth, such as island formation and the subsequent filling of gaps between them. |

The research indicates that the growth is not homogeneous and continues with increasing immersion time, leading to the formation of distinct 3D islands on top of an initial layer. This highlights the importance of using topographical analysis methods like AFM for accurate interpretation of data from compositional techniques like XPS.

Impact on Substrate Surface Properties and Functionalization

The formation of a this compound layer significantly alters the surface properties of the metal oxide substrate. This functionalization is critical for tailoring the interface for specific technological applications.

One of the most notable changes is in the surface energy and wettability. The long alkyl chains of the n-octyl groups are oriented away from the surface, creating a hydrophobic layer. This change is readily quantified by measuring the water contact angle. For instance, vapor-phase deposition of n-octylphosphonic acid on aluminum oxide can increase the water contact angle significantly, with values reaching up to 113.5°, indicating a highly non-polar surface.

The impact on surface properties is detailed in the table below, based on studies of n-octylphosphonic acid on aluminum oxide (AlOx).

| Property | Before Functionalization (Bare AlOx) | After Functionalization (AlOx/C8PA) |

| Water Contact Angle | Not specified | 113.5° ± 1.4° |

| RMS Surface Roughness | 0.46 nm | 0.36 nm |

Data sourced from studies on n-octylphosphonic acid (C8PA) deposited at 25°C.

The data shows that the self-assembled layer can also lead to a smoother surface, as indicated by the decrease in the root mean square (RMS) surface roughness. This surface modification is crucial for applications in organic electronics, where phosphonic acid monolayers are used as dielectric and interface engineering layers in low-voltage organic field-effect transistors (OFETs). Furthermore, the dense, ordered layer can act as a protective barrier, enhancing the corrosion resistance of the underlying aluminum substrate.

Theoretical and Computational Investigations of Mono N Octyl Phosphinic Acid Systems

Computational Modeling of Metal-Ligand Interactions and Extraction Mechanisms

Computational modeling is instrumental in elucidating the mechanisms of metal extraction by ligands such as mono(n-octyl)phosphinic acid. These models help in understanding the thermodynamics and kinetics of the formation of metal-ligand complexes.

Theoretical calculations have been employed to determine the binding affinity of monoalkylphosphinic acids to metal-containing species like metal oxo clusters. researchgate.net These studies often utilize methods like Density Functional Theory (DFT) to model the interactions between the phosphinic acid group and metal centers. The calculations can predict the geometry of the resulting complexes, the strength of the metal-ligand bonds, and the thermodynamic stability of these complexes. mdpi.com For instance, the interaction between a ligand and a metal cluster surface can be quantified by calculating the adsorption energy. researchgate.net

It has been shown that monoalkylphosphinates can act as effective mimics for carboxylates but with superior binding affinity to certain metal surfaces. researchgate.net This enhanced affinity is a key factor in their utility. Computational studies have also highlighted that the steric hindrance of the alkyl group can play a significant role in the coordination process. While a single monoalkylphosphinate ligand may have a high binding affinity, bulky groups can prevent complete ligand exchange on a crowded metal center. researchgate.net

In the context of solvent extraction, computational models can help to predict the stoichiometry of the extracted metal complexes. For related organophosphorus extractants, mathematical modeling of distribution data has been used to infer the nature of the extracted species. researchgate.net For this compound, it is expected that it forms complexes with metal ions, facilitating their transfer from an aqueous phase to an organic phase. The n-octyl group ensures the solubility of the complex in nonpolar organic solvents.

The mechanism of extraction is a multi-step process that can be investigated computationally. It involves the partitioning of the ligand to the aqueous-organic interface, deprotonation, complexation with the metal ion, and subsequent transfer of the complex into the organic phase. rsc.org Molecular dynamics simulations, as discussed in section 8.3, are particularly useful for studying the initial stages of this process occurring at the liquid-liquid interface.

A hypothetical model for the extraction of a divalent metal ion (M²⁺) by this compound (HL) could involve the following equilibrium, often investigated through a combination of experimental data and computational validation:

M²⁺(aq) + 2HL(org) ⇌ ML₂(org) + 2H⁺(aq)

The equilibrium constant for this reaction (Kex) is a critical parameter in solvent extraction, and its value can be estimated and rationalized through computational modeling of the energetics of the species involved.

Table 1: Key Parameters in Computational Modeling of Metal-Ligand Interactions

| Parameter | Description | Typical Computational Method |

| Binding Energy | The energy released upon the formation of a metal-ligand complex. A higher binding energy indicates a more stable complex. | Density Functional Theory (DFT) |

| Coordination Geometry | The three-dimensional arrangement of the ligand around the central metal ion. | Geometry Optimization using DFT or other quantum chemical methods. |

| Adsorption Energy | The energy change when a ligand molecule adsorbs onto a metal surface or cluster. | DFT calculations with periodic boundary conditions for surfaces. |

| Extraction Stoichiometry | The ratio of metal ions to ligand molecules in the extracted complex. | Inferred from experimental data and supported by energetic calculations of possible complexes. |

Electronic Structure Calculations for Reactivity Prediction

Electronic structure calculations, primarily based on quantum chemistry, are fundamental to predicting the reactivity of molecules like this compound. umn.edu These calculations provide information about the distribution of electrons within the molecule, which governs its chemical behavior.

Methods like ab initio calculations and DFT are used to determine the molecular orbitals, atomic charges, and other electronic properties of the molecule. rsc.orgacs.org For this compound, the key to its reactivity lies in the phosphinic acid functional group (-P(O)(OH)H). The phosphorus-oxygen double bond (P=O) is highly polarized, with the oxygen atom being electron-rich and the phosphorus atom being relatively electron-deficient. researchgate.net This polarity makes the P=O oxygen a strong hydrogen bond acceptor and a coordination site for metal ions.

The acidity of the P-OH group is another crucial factor. Electronic structure calculations can predict the pKa of the acid by calculating the energy difference between the protonated and deprotonated forms. The acidity of phosphinic acids is known to be intermediate between that of carboxylic acids and phosphonic acids. researchgate.net The n-octyl group, being an electron-donating alkyl group, is expected to have a modest electronic effect on the acidity of the phosphinic acid group compared to a smaller alkyl group, though its primary role is to confer lipophilicity.

Quantum chemical calculations can also be used to study the structure and stability of dimers and other aggregates of this compound. In nonpolar solvents, these molecules are likely to form hydrogen-bonded dimers. Understanding the energetics of this dimerization is important as it competes with the process of metal ion complexation.

Furthermore, reactivity descriptors derived from electronic structure calculations can be used to predict how this compound will interact with different chemical species. These descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively.

Table 2: Calculated Electronic Properties of a Model Phosphinic Acid

| Property | Description | Significance for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (act as a Lewis base). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (act as a Lewis acid). |

| Mulliken Atomic Charges | Partial charges on each atom in the molecule. | Indicates sites susceptible to nucleophilic or electrophilic attack. The P=O oxygen will have a significant negative charge. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound.

Molecular Dynamics Simulations for Interfacial Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. u-bordeaux.fr This method is particularly well-suited for investigating the behavior of molecules like this compound at interfaces, such as the liquid-liquid interface in solvent extraction systems. rsc.orgmdpi.com

In a typical MD simulation of a solvent extraction system, a simulation box is constructed containing two immiscible liquid phases (e.g., water and an organic solvent like dodecane) and the extractant molecules. osti.gov The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom.

MD simulations can provide detailed information about the structure and dynamics of the interface. rsc.org For this compound, simulations can reveal how the molecules orient themselves at the interface. It is expected that the polar phosphinic acid head group will be directed towards the aqueous phase, while the nonpolar n-octyl tail will extend into the organic phase. This amphiphilic nature is key to its function as an extractant.

These simulations can also shed light on the aggregation behavior of the extractant molecules at the interface and in the bulk organic phase. nih.gov They can be used to calculate properties such as the interfacial tension and the density profile of different components across the interface. A decrease in interfacial tension upon addition of the extractant is a common observation and can be quantified through MD simulations.

Furthermore, MD simulations can be used to study the initial steps of the metal extraction process. The partitioning of metal ions from the aqueous phase to the interface, and their subsequent interaction with the extractant molecules, can be observed directly in the simulations. rsc.org By calculating the potential of mean force (PMF), it is possible to determine the free energy barrier for the transfer of a metal-extractant complex from the interface into the bulk organic phase, providing insights into the kinetics of the extraction process.

Table 3: Information Obtainable from Molecular Dynamics Simulations of this compound at a Liquid-Liquid Interface

| Property | Description | Relevance to Extraction |

| Density Profile | The density of each component (water, organic solvent, extractant) as a function of position perpendicular to the interface. | Characterizes the structure and width of the interfacial region. |

| Molecular Orientation | The average orientation of the extractant molecules with respect to the interface. | Confirms the amphiphilic nature and the presentation of the binding group to the aqueous phase. |

| Interfacial Tension | The force per unit length acting at the interface. | Indicates the extent to which the extractant acts as a surfactant. |

| Potential of Mean Force (PMF) | The free energy profile for moving a species (e.g., a metal-ligand complex) across the interface. | Provides information on the thermodynamic driving force and kinetic barriers for extraction. |

| Hydrogen Bonding Network | The network of hydrogen bonds between extractant molecules, water, and other species at the interface. | Important for understanding the stability of the interfacial layer and the mechanism of proton exchange. |

Future Research Directions and Emerging Applications

Integration into Advanced Functional Materials beyond Traditional Extractants

The ability of mono(n-octyl)phosphinic acid and its derivatives to form stable bonds with metal oxides and other surfaces makes them ideal candidates for integration into a wide range of advanced functional materials.

One of the most promising applications is in the development of functionalized nanoparticles. As a ligand, this compound can be used to stabilize nanoparticles, preventing their aggregation and controlling their growth during synthesis. researchgate.netresearchgate.net The n-octyl chain provides a hydrophobic surface, making the nanoparticles dispersible in nonpolar solvents. nih.gov By using a mixture of phosphinic acids with different chain lengths or functionalities, the surface properties of the nanoparticles can be precisely tailored. doi.org These functionalized nanoparticles have potential applications in catalysis, sensing, and biomedical imaging.

Furthermore, this compound can be used to create self-assembled monolayers (SAMs) on various substrates. These highly ordered molecular layers can modify the surface properties of materials, such as their wettability, adhesion, and corrosion resistance. For instance, SAMs of n-octylphosphonic acid, a closely related compound, have been shown to form protective anti-corrosive layers on metal surfaces. chemicalbook.comsigmaaldrich.com Similar applications can be envisioned for this compound. These functionalized surfaces are of interest for applications in microelectronics, coatings, and sensors. The vacuum, vapor-phase self-assembly of n-octylphosphonic acid monolayers on aluminum oxide has been optimized for use as an ultra-thin gate dielectric in organic thin-film transistors. strath.ac.uk

The integration of this compound into polymers can also lead to new functional materials. By copolymerizing a derivative of this compound containing a polymerizable group, researchers can create polymers with pendant phosphinic acid groups. These functional polymers could find use as ion-exchange resins, membranes for separation processes, or as coatings with enhanced adhesion and anti-corrosion properties.

Exploration of Catalytic Potentials

While the catalytic activity of this compound itself has not been extensively studied, the broader class of organophosphorus compounds is known to exhibit catalytic properties in a variety of organic reactions. The phosphorus center in phosphinic acids can act as a Lewis acid or a Brønsted acid, and the oxygen atoms can participate in hydrogen bonding, all of which can contribute to catalytic activity.

Future research should explore the potential of this compound and its metal salts as catalysts in reactions such as esterification, transesterification, and aldol (B89426) condensation. The long n-octyl chain could provide a unique microenvironment for catalytic reactions, potentially leading to enhanced selectivity and activity.

The development of chiral derivatives of this compound could open up possibilities in asymmetric catalysis. By creating a chiral environment around the phosphorus center, it may be possible to develop catalysts for enantioselective reactions, which are of great importance in the pharmaceutical and fine chemical industries.

Furthermore, the ability of this compound to coordinate with metal ions suggests that its metal complexes could also be explored as catalysts. The combination of a catalytically active metal center with the tunable properties of the phosphinic acid ligand could lead to the development of novel and highly efficient catalysts for a wide range of chemical transformations.

Development of Sustainable and Green Chemistry Approaches in Synthesis and Application

As the chemical industry moves towards more sustainable practices, the development of green chemistry approaches for the synthesis and application of this compound is crucial. This involves the use of renewable feedstocks, the reduction or elimination of hazardous reagents and solvents, and the design of energy-efficient processes.

One promising approach to a greener synthesis of related phosphonic acids involves the use of solvent-free and catalyst-free reaction conditions. For example, a method for preparing n-octylphosphonic acid has been described that involves the direct reaction of n-octyl bromide with triethyl phosphite (B83602) at elevated temperatures, followed by hydrolysis with a mixture of hydrochloric and sulfuric acids. google.com This process avoids the use of organic solvents in the first step and utilizes readily available and inexpensive acids for the hydrolysis. google.com Similar principles could be applied to the synthesis of this compound.

The use of microwave-assisted synthesis is another green chemistry approach that can be applied to the preparation of phosphinic acid derivatives. Microwave heating can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods.

In terms of applications, the use of this compound in environmentally friendly processes is an important area of future research. For example, its application in the development of eco-friendly corrosion inhibitors and biodegradable surfactants is a promising direction. nih.gov The use of plant-based extracts and other natural compounds as corrosion inhibitors is gaining traction, and this compound could potentially be used in synergistic formulations with these green inhibitors. nih.gov Furthermore, the development of catalytic processes that utilize this compound or its derivatives could lead to more sustainable chemical manufacturing by enabling reactions to proceed under milder conditions with higher atom economy. The valorization of cellulose (B213188) waste through acid-catalyzed hydrothermal treatment is an example of an eco-friendly catalytic process where phosphorus-based acids have been employed. mdpi.com

Q & A

Q. What are the established synthetic routes for Mono(n-octyl)phosphinic acid, and how can purity be validated?

- Methodological Answer : this compound is typically synthesized via alkylation of phosphinic acid precursors (e.g., hypophosphorous acid) using n-octyl halides or alcohols under acidic conditions. A common approach involves refluxing hypophosphorous acid with 1-bromooctane in the presence of a catalyst like H₂SO₄. Post-synthesis, purification is achieved through recrystallization in non-polar solvents or column chromatography. Purity validation requires nuclear magnetic resonance (¹H/³¹P NMR) to confirm the absence of unreacted alkyl halides and mass spectrometry (MS) to verify molecular weight. Solvent extraction techniques, such as those used for bis(2-ethylhexyl)phosphinic acid, can inform phase-separation protocols .

Q. How does the solubility of this compound vary with pH, and what experimental conditions optimize its dissolution?

- Methodological Answer : Solubility is pH-dependent due to the compound’s amphiphilic nature. At low pH (<3), the phosphinic acid group remains protonated, reducing aqueous solubility (e.g., ~16 µg/mL at pH 2.6 for di-2,4,4-trimethylpentyl phosphinic acid). Above pH 5, deprotonation enhances solubility (e.g., ~38 µg/mL at pH 3.7). For experimental use, dissolution in mildly acidic buffers (pH 3–4) or organic solvents (e.g., dichloromethane) is recommended. Solubility studies should include dynamic light scattering (DLS) to monitor aggregation .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and stability?

- Methodological Answer : ¹H NMR (δ 0.8–1.5 ppm for octyl chain protons) and ³¹P NMR (δ 30–40 ppm for phosphinic acid) are critical for structural confirmation. Fourier-transform infrared spectroscopy (FTIR) can identify P-H (~2350 cm⁻¹) and P=O (~1200 cm⁻¹) bonds. Stability under thermal stress is assessed via thermogravimetric analysis (TGA), while degradation products are analyzed using high-performance liquid chromatography (HPLC) coupled with MS .

Advanced Research Questions

Q. How does this compound interact with transition metal ions, and what methodologies quantify these interactions?

- Methodological Answer : The phosphinic acid group chelates metal ions (e.g., Fe³⁺, Ni²⁺) via its oxygen atoms. Isothermal titration calorimetry (ITC) or UV-Vis spectrophotometry can determine binding constants (Kd). For example, bis(aminomethyl)phosphinic acid derivatives exhibit Kd values as low as 108 nM for nickel in urease enzymes, suggesting competitive inhibition. X-ray crystallography or molecular docking simulations may elucidate binding modes .

Q. What role does this compound play in solvent extraction systems for metal recovery?

- Methodological Answer : Phosphinic acids are effective extractants for metals like Fe³⁺ and rare-earth elements. In high-salinity chloride solutions, this compound forms hydrophobic complexes with metals, enabling phase separation. Optimization involves adjusting pH (2–3), extractant concentration (0.1–0.5 M), and using diluents like kerosene. Inductively coupled plasma optical emission spectrometry (ICP-OES) quantifies metal recovery efficiency .

Q. How do alkyl chain length and branching influence the redox properties of phosphinic acids?

- Methodological Answer : Longer alkyl chains (e.g., n-octyl) enhance hydrophobicity, reducing aqueous-phase reactivity. Cyclic voltammetry (CV) reveals that branching (e.g., 2,4,4-trimethylpentyl) lowers redox potentials compared to linear chains. For example, phosphinic acid derivatives with linear octyl groups show slower oxidation rates in AgNO₃ reduction assays than branched analogs, likely due to steric hindrance .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer : Contradictions often arise from variations in pH, ionic strength, or solvent purity. Reproducibility requires standardized buffers (e.g., 0.1 M NaCl) and temperature control (25°C). Conflicting data from studies using unbuffered systems (e.g., distilled water) should be re-evaluated via DLS to assess colloidal formation. Cross-validation with computational solubility models (e.g., COSMO-RS) can resolve outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.